2-bromo-6-(oxolan-3-yloxy)pyridine
Overview
Description
2-bromo-6-(oxolan-3-yloxy)pyridine is a chemical compound with the molecular formula C9H10BrNO2. It is a pyridine derivative where a bromine atom is substituted at the second position and an oxolan-3-yloxy group is attached at the sixth position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(oxolan-3-yloxy)pyridine typically involves the bromination of 6-[(oxolan-3-yl)oxy]pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-(oxolan-3-yloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolan-3-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Substitution Reactions: Products include 2-substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine carboxylic acids or ketones.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-bromo-6-(oxolan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-6-(oxolan-3-yloxy)pyridine involves its interaction with specific molecular targets. The bromine atom and the oxolan-3-yloxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylpyridine
- 2-Bromo-6-chloropyridine
- 2-Bromo-6-fluoropyridine
Comparison
2-bromo-6-(oxolan-3-yloxy)pyridine is unique due to the presence of the oxolan-3-yloxy group, which imparts distinct chemical properties and reactivity. Compared to other 2-bromo-6-substituted pyridines, it offers different steric and electronic effects, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-bromo-6-(oxolan-3-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-2-1-3-9(11-8)13-7-4-5-12-6-7/h1-3,7H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAMJVZHARZDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596146 | |
Record name | 2-Bromo-6-[(oxolan-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478366-27-7 | |
Record name | 2-Bromo-6-[(oxolan-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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